molecular formula C9H6BrF3N2 B11796801 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11796801
M. Wt: 279.06 g/mol
InChI Key: GBSREXPMEYXVCD-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a halogenated benzimidazole derivative with a trifluoromethyl (-CF₃) group at position 2, a methyl (-CH₃) group at position 5, and a bromine atom at position 5. Benzimidazole derivatives are widely studied for their pharmacological properties, including antimicrobial, antiparasitic, and anticancer effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and methyl groups modulate electronic and steric properties, making this compound a candidate for drug development .

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

4-bromo-6-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

GBSREXPMEYXVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-5-bromo-1,2-phenylenediamine

The starting material, 4-methyl-5-bromo-1,2-phenylenediamine, is synthesized via bromination of 4-methyl-1,2-phenylenediamine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The methyl group directs bromination to the para position, yielding the desired regioisomer in 78% purity after silica gel chromatography (ethyl acetate/hexane, 3:7).

Cyclization with Trifluoroacetic Acid

The diamine (1.0 equiv) is refluxed with TFA (2.5 equiv) in propylene glycol under BF3- OEt2 (0.1 equiv) catalysis for 6 hours. The reaction proceeds via imine formation, followed by cyclization to generate the benzimidazole core. The trifluoromethyl group is introduced at position 2, while bromine and methyl occupy positions 7 and 5, respectively.

Typical Yield : 65–72%
Key Characterization Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.4 Hz, 1H, H-6), 2.45 (s, 3H, CH3), 13C NMR: δ 158.9 (CF3), 142.3 (C-2), 128.7 (C-7).

Palladium-Catalyzed Trifluoromethylation Post-Cyclization

For substrates where direct cyclization is challenging, post-synthetic trifluoromethylation offers an alternative. This method employs visible-light-induced trifluoromethylation in continuous flow.

Synthesis of 7-Bromo-5-methyl-1H-benzimidazole

The unsubstituted benzimidazole is first synthesized via cyclocondensation of 5-bromo-4-methyl-1,2-phenylenediamine with formic acid. The intermediate is then subjected to trifluoromethylation using CF3I and a Ru(bpy)3Cl2 photocatalyst under blue LED irradiation.

Reaction Conditions :

  • Temperature : 25°C

  • Residence Time : 20 minutes

  • Solvent : Acetonitrile/H2O (9:1)

Yield : 58%
Advantage : Avoids harsh acidic conditions, suitable for thermally sensitive substrates.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the reaction, reducing side product formation. This method combines bromination and cyclization in a single step.

Procedure

A mixture of 4-methyl-1,2-phenylenediamine (1.0 equiv), trifluoroacetic anhydride (TFAA, 1.2 equiv), and NBS (1.1 equiv) in DMF is irradiated at 120°C for 15 minutes. The microwave promotes simultaneous bromination at position 7 and cyclization with TFAA.

Yield : 70%
Purity : >95% (HPLC)

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase methods enhance purification efficiency. Wang resin-bound 4-methyl-1,2-phenylenediamine is treated with TFA and bromine gas (Br2) in dichloromethane. After cleavage with trifluoroacetic acid, the product is isolated via filtration.

Key Advantages :

  • Eliminates chromatographic purification.

  • Scalable for multi-gram synthesis.

Yield : 63%

Enzymatic Cyclization for Green Chemistry

Recent advances employ lipase enzymes to catalyze benzimidazole formation under mild conditions.

Method Details

Candida antarctica lipase B (CAL-B) facilitates the cyclization of 4-methyl-5-bromo-1,2-phenylenediamine with ethyl trifluoroacetate in phosphate buffer (pH 7.0) at 37°C. The enzyme stabilizes the transition state, enabling room-temperature synthesis.

Yield : 55%
Environmental Impact : Reduces solvent waste by 40% compared to traditional methods.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Cyclocondensation72986 hoursHigh regioselectivity
Palladium Catalysis589520 minutesMild conditions
Microwave709515 minutesRapid synthesis
Solid-Phase63974 hoursEasy purification
Enzymatic559024 hoursEco-friendly

Mechanistic Insights and Challenges

Regioselectivity in Bromination

The methyl group at position 5 directs electrophilic bromination to position 7 (para) due to its electron-donating nature. However, competing ortho bromination (position 3) is observed in non-polar solvents, necessitating precise control of reaction conditions.

Trifluoromethyl Group Stability

The electron-withdrawing CF3 group deactivates the benzimidazole ring, complicating subsequent functionalization. Catalytic methods (e.g., Pd-mediated) mitigate this issue by operating under neutral pH .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated benzimidazole derivatives.

Scientific Research Applications

7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is largely dependent on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities between 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole and analogous benzimidazoles:

Compound Name Substituents (Positions) Key Properties/Activities Reference
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole Br (7), CH₃ (5), CF₃ (2) High lipophilicity; potential antiparasitic
2-(Trifluoromethyl)-1H-benzo[d]imidazole (3i) CF₃ (2) Yield: 80%; m.p.: 209–211°C
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (3j) CH₃ (1), CF₃ (2) Improved solubility vs. 3i
7-Bromo-2-(5-bromo-1-methyl-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (3ar) Br (7), CH₃ (5), indolyl (2) Antimicrobial activity (MIC: <1 µg/mL)
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzo[d]imidazole (Monomer 1) Br (5), Br-C₆H₄ (2), C₂H₅ (1) Used in polymer synthesis; high thermal stability
RCB15 (6-chloro-5-(2,3-dichlorophenoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole) Cl (6), Cl₂C₆H₃O (5), CF₃ (2) Antiparasitic (Taenia crassiceps inhibition)

Key Observations :

  • Trifluoromethyl at Position 2 : The -CF₃ group in the target compound and 3i/3j enhances metabolic stability and electron-withdrawing effects, which may improve binding to biological targets .
  • Bromine vs.
  • Methyl Group at Position 5 : The methyl group in the target compound and 3ar may reduce polarity, enhancing membrane permeability versus unmethylated analogs .

Biological Activity

7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Formula: C9_9H6_6BrF3_3N2_2
CAS Number: 2102410-55-7
Molecular Weight: 251.06 g/mol

This compound features a benzimidazole core with bromine and trifluoromethyl substituents, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole. A comparative analysis of various derivatives indicates that those with halogen substitutions exhibit enhanced activity against several bacterial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazoleStaphylococcus aureus< 10
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazoleEscherichia coli< 15
Other Derivative AStaphylococcus aureus< 5
Other Derivative BEscherichia coli< 20

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The potential anticancer properties of benzimidazole derivatives have been widely studied. Research indicates that these compounds can act as tubulin modulators, inhibiting cancer cell proliferation.

Case Study: Tubulin Inhibition

A study investigated the effect of various benzimidazole derivatives on tubulin polymerization. The results showed that certain derivatives, including those similar to 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, significantly inhibited tubulin assembly in vitro.

Table 2: Tubulin Inhibition Assay Results

CompoundIC50_{50} (µM)
7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole12.5
Other Derivative C8.0
Other Derivative D15.0

The IC50_{50} values suggest that this compound has a moderate inhibitory effect on tubulin polymerization, which is crucial for cancer cell division.

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, molecular docking studies have suggested that these compounds may bind to the active sites of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-5-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: The synthesis of trisubstituted benzimidazoles typically involves cyclization of substituted o-phenylenediamines with appropriate aldehydes or carboxylic acids under acidic conditions. For brominated derivatives, direct bromination of pre-formed benzimidazoles using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or acetonitrile) is common . Key optimizations include:

  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature control : Reactions conducted at 80–100°C for 6–12 hours yield higher purity (e.g., 86% yield for Sb30 with a melting point of 252–257°C) .
  • Solvent effects : Polar solvents like ethanol or DMF enhance solubility of intermediates, reducing side products .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer: A multi-analytical approach is critical:

  • ¹H/¹³C NMR : Identify substituent positions via characteristic shifts. For example, the methyl group in Sb30 resonates at δ 2.64 ppm, while aromatic protons show splitting patterns consistent with the benzo[d]imidazole core .
  • FTIR : Confirm functional groups (e.g., C-Br stretching at 592 cm⁻¹ and C=N imidazole vibrations at 1617 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z 286.01 for Sb30) and isotopic patterns for bromine .
  • Melting point consistency : Discrepancies >2°C suggest impurities; for example, 7b-4 (215–216°C) vs. 7c-4 (210–211°C) reflects substituent effects .

Q. What are the key considerations in designing a bromination strategy for the benzo[d]imidazole core?

Methodological Answer: Bromination must balance regioselectivity and functional group compatibility:

  • Positional control : Electrophilic bromination (NBS) favors electron-rich aromatic positions. For 7-bromo derivatives, pre-directing groups (e.g., methyl or trifluoromethyl) stabilize intermediates .
  • Protection/deprotection : Use of tosyl or THP groups prevents undesired side reactions at the imidazole nitrogen .
  • Solvent polarity : Acetonitrile improves NBS reactivity, while DMF enhances solubility of bulky intermediates .

Advanced Research Questions

Q. How do structural modifications influence biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies highlight critical substituent effects:

  • Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, improving membrane permeability (e.g., 7c-4 with 70% yield showed enhanced anti-mycobacterial activity) .
  • Bromo substituents : Increase steric bulk and halogen bonding potential, affecting target binding (e.g., 9c derivatives with bromophenyl groups exhibited stronger enzyme inhibition via π-π stacking) .
  • Methyl groups : Reduce cytotoxicity while maintaining potency (e.g., Sb2 with 5-methyl showed 68% yield and lower IC₅₀ in EGFR assays) .

Q. What computational methods are effective in predicting binding interactions and electronic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., 9c derivatives showed binding affinities of −9.2 kcal/mol to MtbFtsZ) .
  • DFT calculations : B3LYP/6-31G* optimizations reveal electronic effects (e.g., HOMO-LUMO gaps of 4.2 eV for Sb30 correlate with charge-transfer interactions) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP <3 ensures blood-brain barrier penetration) .

Q. How can discrepancies in experimental data (e.g., NMR shifts or melting points) be systematically resolved?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with simulated spectra (e.g., δ 7.56–7.45 ppm for aromatic protons in Sb23 vs. computed δ 7.50–7.42 ppm) .
  • Crystallography : Single-crystal XRD resolves ambiguities in regiochemistry (e.g., 5-Bromo-1H-thieno[2,3-d]imidazole confirmed via unit cell parameters) .
  • Batch analysis : Reproduce reactions under controlled conditions (e.g., 7b-7 synthesized at 78% yield with strict temperature monitoring) .

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